molecular formula C20H19ClFNO3S B11402504 (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)prop-2-enamide

Cat. No.: B11402504
M. Wt: 407.9 g/mol
InChI Key: FHJYQGKLGLKNOJ-RMKNXTFCSA-N
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Description

(2E)-3-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE: is a complex organic compound characterized by the presence of chlorophenyl, fluorophenyl, and thiolan groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the chlorophenyl and fluorophenyl precursors, followed by their coupling with the thiolan group under controlled conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolan group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like chlorine, bromine, or nitric acid can be used for substitution reactions on the aromatic rings.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, reduced carbonyl compounds.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound may be used to study enzyme interactions, protein binding, and other biochemical processes.

Industry: The compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

  • (2E)-3-(4-BROMOPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE
  • (2E)-3-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]PROP-2-ENAMIDE

Uniqueness: The presence of both chlorophenyl and fluorophenyl groups in (2E)-3-(4-CHLOROPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]PROP-2-ENAMIDE imparts unique chemical properties, such as enhanced reactivity and specific binding affinities, distinguishing it from similar compounds.

Properties

Molecular Formula

C20H19ClFNO3S

Molecular Weight

407.9 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]prop-2-enamide

InChI

InChI=1S/C20H19ClFNO3S/c21-17-7-4-15(5-8-17)6-9-20(24)23(19-10-11-27(25,26)14-19)13-16-2-1-3-18(22)12-16/h1-9,12,19H,10-11,13-14H2/b9-6+

InChI Key

FHJYQGKLGLKNOJ-RMKNXTFCSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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